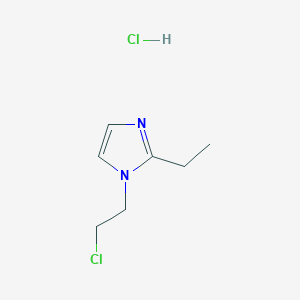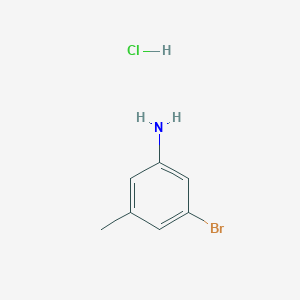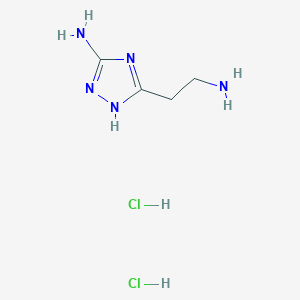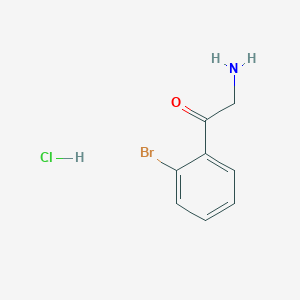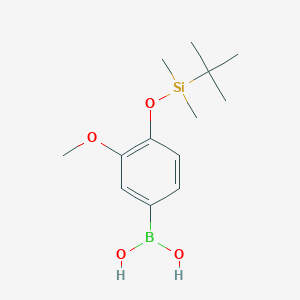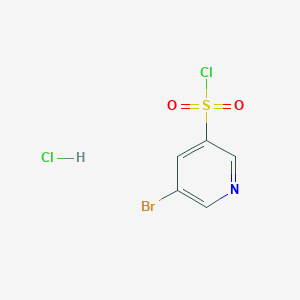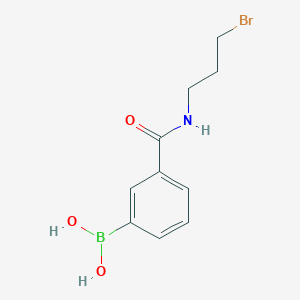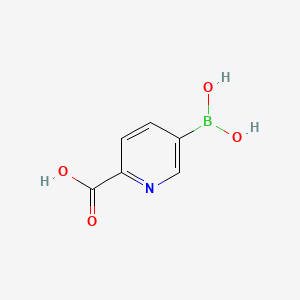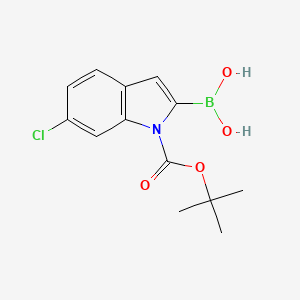
1-Boc-6-chloroindole-2-boronic acid
Vue d'ensemble
Description
1-Boc-6-chloroindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl)boronic acid, is a chemical compound with the molecular formula C13H15BClNO4 . It appears as a powder or crystals .
Molecular Structure Analysis
The molecular structure of 1-Boc-6-chloroindole-2-boronic acid is represented by the InChI string:InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 . The Canonical SMILES string is B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(O)O . Chemical Reactions Analysis
Boronic acids, including 1-Boc-6-chloroindole-2-boronic acid, are involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Physical And Chemical Properties Analysis
1-Boc-6-chloroindole-2-boronic acid has a molecular weight of 295.53 g/mol . It is a solid substance that can appear as white to cream to pale brown or pink . The exact boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique
Boronic Acid Catalysis
Boronic acids, including 1-Boc-6-chloroindole-2-boronic acid, are not only key reagents in transition metal-catalyzed transformations but are also increasingly recognized for their catalytic properties. Boronic acid catalysis (BAC) exploits the ability of boronic acids to form reversible covalent bonds with hydroxy groups, facilitating various organic reactions. This catalytic approach promotes electrophilic and nucleophilic modes of activation, enabling the formation of amides, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions under mild conditions, which enhances atom economy by avoiding the wasteful activation of hydroxy groups into halides or sulfonates (Hall, 2019).
Applications in Biomedical Fields
Boronic acid compounds are utilized due to their unique structural features in developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics that recognize biologically important saccharides. These compounds have spurred a surge of interest in their potential pharmaceutical applications, owing to their versatile interactions and functional properties (Yang, Gao, & Wang, 2003).
Sensor Development and Molecular Recognition
Boronic acids play a crucial role in creating sensors and tools for health diagnostics due to their ability to bind with diols to form cyclic complexes and interact with Lewis bases to generate boronate anions. These properties are harnessed in boronic acid-functionalized compounds and materials for detecting biological analytes through various electrochemical sensor applications, offering significant advancements in biochemical and microbial electrochemistry (Li, Zhu, Marken, & James, 2015).
Boronic Acid in Material Sciences
Boronic acids are essential in materials science for synthesizing biologically active compounds. Their interactions, particularly with diols and anions, are leveraged in various sensing applications, biological labeling, protein manipulation and modification, separation processes, and therapeutic development. This versatility in interacting with different chemical structures makes boronic acids a pivotal element in designing and fabricating new materials and functional systems (Lacina, Skládal, & James, 2014).
Safety And Hazards
1-Boc-6-chloroindole-2-boronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
While the specific future directions for 1-Boc-6-chloroindole-2-boronic acid are not explicitly mentioned in the search results, boronic acids in general are gaining interest in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 1-Boc-6-chloroindole-2-boronic acid, could lead to the development of new promising drugs in the future .
Propriétés
IUPAC Name |
[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWHEZTYPWOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657051 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-chloroindole-2-boronic acid | |
CAS RN |
352359-22-9 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloroindole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



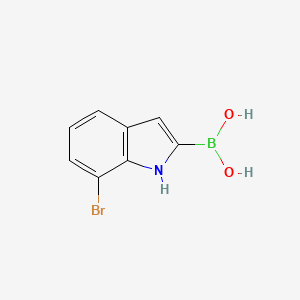
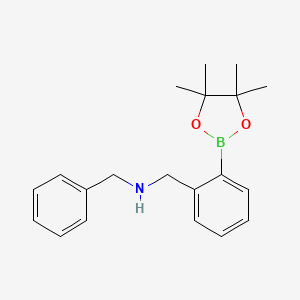
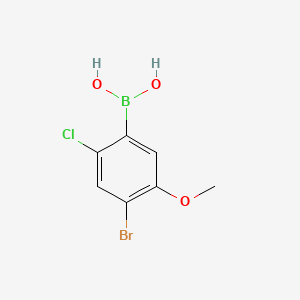
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
